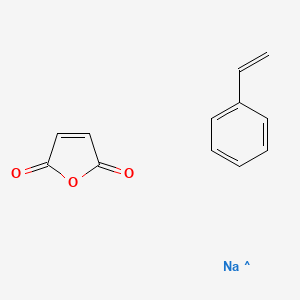

Sodium; furan-2,5-dione; styrene

Description

Overview of Polyelectrolyte Chemistry and Macromolecular Architectures

The macromolecular architecture of polyelectrolytes significantly influences their behavior. For example, studies have shown that linear polyelectrolytes can form larger assemblies compared to dendrimers of similar chemical composition when interacting with oppositely charged molecules. nih.gov The topology of the polymer, such as whether it is linear or cyclic, can also alter its physicochemical properties when assembled on surfaces. acs.org

Significance of Styrene-Maleic Anhydride (B1165640)/Acid Copolymers in Advanced Materials Science

The unique properties of styrene-maleic anhydride/acid copolymers have made them invaluable in the field of advanced materials science. The anhydride groups in the SMAnh copolymer are reactive, allowing for further chemical modifications and making it soluble in alkaline aqueous solutions. wikipedia.org This reactivity is harnessed to create materials with tailored functionalities.

These copolymers are utilized in a wide array of applications, including:

Coatings and Inks: They act as resin modifiers, enhancing adhesion, chemical resistance, and gloss. unilongindustry.com

Engineering Plastics: Used as compatibilizers to improve the properties of polymer blends, such as those containing nylon and polyethylene. unilongindustry.comnih.gov

Adhesives and Sealants: The reactivity of the anhydride groups allows for cross-linking, which strengthens the adhesive and improves its heat resistance. unilongindustry.com

Biomedical Applications: Their amphipathic nature enables the formation of micelles, which can encapsulate and deliver drugs. nih.govnih.gov They are also used in the solubilization of membrane proteins for research purposes. nih.govutk.edu

Electrochromic Materials: Recent research has explored their use in creating high-performance electrochromic materials. acs.org

The versatility of PSMA copolymers is further highlighted by the ability to control their properties by varying the styrene-to-maleic anhydride ratio and the molecular weight during synthesis. nih.govwikipedia.org This allows for the production of a broad spectrum of materials suited for specific and advanced applications.

Research Findings on Poly(Styrene-co-Maleic Acid) Copolymers

| Property | Description | Reference |

| Synthesis | Typically synthesized by radical copolymerization of styrene (B11656) and maleic anhydride, followed by hydrolysis. researchgate.net The monomer reactivity ratios lead to a tendency for alternating copolymerization, especially with a 1:1 comonomer mole ratio. aston.ac.uk | researchgate.netaston.ac.uk |

| Molecular Weight | Can be controlled during synthesis, with a typical polydispersity index (PDI) in the range of 2.0–2.5. nih.gov | nih.gov |

| Amphiphilicity | Possesses both hydrophobic styrene units and hydrophilic maleic acid/carboxylate groups. nih.gov | nih.gov |

| pH-Dependent Properties | The degree of hydrophobicity is strongly influenced by pH due to the two carboxyl groups in the maleic acid unit having different pKa values. nih.gov | nih.gov |

| Applications | Used in coatings, inks, plastic blends, adhesives, drug delivery systems, and membrane protein solubilization. nih.govwikipedia.orgunilongindustry.comnih.govnih.govutk.edu | nih.govwikipedia.orgunilongindustry.comnih.govnih.govutk.edu |

Properties

Molecular Formula |

C12H10NaO3 |

|---|---|

Molecular Weight |

225.19 g/mol |

InChI |

InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H; |

InChI Key |

RVHPJLCXULJZOU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na] |

Related CAS |

68037-40-1 |

Origin of Product |

United States |

Synthesis and Polymerization Methodologies for Styrene Maleic Anhydride Smanh Precursors

Free Radical Copolymerization of Styrene (B11656) and Maleic Anhydride (B1165640)

Free radical copolymerization is a conventional and widely used method for producing SMAnh copolymers. This process involves the chain reaction of styrene and maleic anhydride monomers in the presence of a free radical initiator. wikipedia.orgresearchgate.net The resulting copolymers can range from having a nearly perfectly alternating structure to a random distribution of monomers, depending on the reaction conditions. wikipedia.org

Reaction Kinetics and Mechanisms in Alternating Copolymerization

The copolymerization of styrene and maleic anhydride exhibits a strong tendency towards alternation, a phenomenon that has been a subject of extensive scientific investigation. tue.nlacs.org This alternating behavior is attributed to the significant difference in the reactivity of the growing polymer chains with different terminal radicals. A chain ending in a maleic anhydride radical will almost exclusively react with a styrene monomer, as the addition of another maleic anhydride monomer is sterically hindered. nih.gov Conversely, a styrene-terminated radical can react with both styrene and maleic anhydride monomers, with a strong preference for reacting with maleic anhydride. nih.gov

Several models have been proposed to describe the kinetics of this copolymerization, including the terminal model, the penultimate unit model (PUM), and the complex participation model. tue.nlresearchgate.net The terminal model, which only considers the terminal monomer of the growing chain, often fails to accurately describe the behavior of the styrene-maleic anhydride system. researchgate.net The penultimate unit model, which also accounts for the influence of the second-to-last monomer unit, provides a more accurate representation of the reaction kinetics. researchgate.netpublish.csiro.au The complex participation model suggests the involvement of charge-transfer complexes (CTCs) formed between the electron-donating styrene and the electron-accepting maleic anhydride, which can then add to the growing polymer chain. researchgate.net

Influence of Monomer Feed Ratios on Copolymer Composition

The composition of the final SMAnh copolymer is directly influenced by the ratio of styrene to maleic anhydride in the initial monomer feed. nih.gov However, due to the strong alternating tendency, the relationship is not linear. When maleic anhydride and styrene are present in a 1:1 molar ratio, the resulting polymer will have an almost perfectly alternating structure. nih.gov

If styrene is present in excess, the resulting copolymer will not have a completely random distribution. Instead, it will contain segments of alternating styrene and maleic anhydride units interspersed with segments rich in styrene. nih.gov This is because after a maleic anhydride unit is added, the next unit is highly likely to be a styrene monomer. Conversely, a styrene-ended radical can add another styrene, although the addition of maleic anhydride is favored. nih.gov Therefore, to achieve a copolymer with a specific, non-alternating composition and a narrow composition distribution, it is often necessary to employ techniques like continuous stirred-tank reactor (CSTR) polymerization, where the monomer feed ratio can be kept constant throughout the reaction. acs.orgresearchgate.net

Table 1: Effect of Monomer Feed Ratio on Copolymer Composition

| Styrene in Feed (mol%) | Maleic Anhydride in Feed (mol%) | Resulting Copolymer Structure |

| 50% | 50% | Almost perfectly alternating nih.gov |

| >50% | <50% | Alternating segments with polystyrene blocks nih.gov |

| <50% | >50% | Predominantly alternating (limited by styrene availability) |

Initiator Systems and Their Impact on Polymerization Control

The initiator's decomposition rate, which is temperature-dependent, determines the rate of radical generation. This, in turn, influences the molecular weight and molecular weight distribution (or polydispersity index, PDI) of the copolymer. nih.gov For instance, using a BPO/2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) system can introduce a "living" character to the polymerization, allowing for better control over the molecular weight and leading to a narrower PDI compared to conventional free radical polymerization. cmu.edu The concentration of the initiator relative to the monomers also plays a significant role; a higher initiator concentration generally leads to lower molecular weight polymers. cmu.edu Surface-initiated radical polymerization using immobilized azo-based initiators has also been employed to create SMAnh copolymer brushes on substrates. researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP) techniques have been developed and applied to the synthesis of SMAnh copolymers. These methods allow for the preparation of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Styrene and Maleic Anhydride

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile CRP technique for synthesizing well-defined SMAnh copolymers. publish.csiro.aursc.orgnih.gov This method allows for the production of copolymers with controlled molecular weights, low dispersity (Đ), and the potential for creating complex architectures like block copolymers. cmu.edursc.org The RAFT process involves the use of a RAFT agent, typically a dithioester, which mediates the polymerization by reversibly transferring the growing polymer chain. publish.csiro.au

The mechanism of RAFT polymerization of styrene and maleic anhydride involves a series of reversible addition-fragmentation steps. The process begins with the initiation of polymerization by a conventional radical initiator. The propagating radical then adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the initial leaving group of the RAFT agent or the propagating polymer chain, which continues to grow. This reversible transfer process establishes an equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains. cmu.edu

Studies have shown that the choice of the RAFT agent's leaving group can influence the specificity of the initial monomer addition, with some groups showing a preference for either styrene or maleic anhydride. publish.csiro.au The addition of monomers occurs individually, and the kinetics of the process are well-described by the penultimate unit model. publish.csiro.au An iterative RAFT approach, involving the sequential addition of monomers, has been successfully employed to synthesize non-alternating SMAnh copolymers with controlled chain length and sequence. acs.orgacs.org This method allows for the synthesis of copolymers with specific styrene-to-maleic anhydride ratios, such as 2:1, by carefully controlling the addition of each monomer. acs.orguu.nlnih.gov

Table 2: Investigated RAFT Agents for SMAnh Copolymerization

| RAFT Agent | Monomers | Resulting Polymer Characteristics | Reference |

| Dithiobenzoate | Styrene, Maleic Anhydride | Specificity in initial monomer addition, penultimate unit model kinetics | publish.csiro.au |

| Macromolecular RAFT agent from polyolefin | Styrene, Maleic Anhydride | Well-defined polyolefin-based block copolymers | cmu.edu |

| Not specified | Styrene, Maleic Anhydride | Controlled molecular weight, narrow dispersity (Đ < 1.20) | rsc.org |

| 1-phenylethyl-based RAFT agent | Styrene, Maleic Anhydride | Nonalternating SMAnh with controlled chain length and sequence | acs.org |

Control over Molecular Weight, Dispersity, and Sequence Distribution

The synthesis of styrene-maleic anhydride (SMAnh) copolymers with precise control over molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and defined monomer sequence is crucial for tailoring their properties for specific applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique to achieve this control. cmu.edursc.orgrsc.orgwikipedia.org

By carefully selecting the RAFT agent, monomer-to-agent ratio, and polymerization conditions, SMAnh copolymers with predetermined molecular weights and dispersity values (Đ) significantly lower than those obtained by conventional free-radical polymerization (typically Đ ~ 2.0–2.5) can be produced. rsc.orgnih.govnih.gov For instance, RAFT polymerization can yield SMAnh with Đ values lower than 1.20. rsc.orgnih.gov Studies have demonstrated that adjusting the molar ratio of monomer to the chain transfer agent allows for the synthesis of SMAnh with number-average molecular weights (Mn) ranging from 1,500 to 15,800 g/mol . rsc.org

The strong alternating tendency of styrene and maleic anhydride is a key feature of their copolymerization. niscpr.res.inresearchgate.net However, conventional batch polymerization of non-equimolar mixtures can lead to significant composition drift, resulting in copolymers with broad chemical composition distributions. nih.govmemtein.com RAFT-mediated polymerization offers better control over the sequence distribution. memtein.comacs.orgnih.gov While perfect control remains challenging, techniques like iterative RAFT have been developed to synthesize copolymers with a more periodic, non-alternating structure and a targeted 2:1 styrene-to-maleic anhydride ratio. memtein.comacs.orgnih.govacs.org Characterization using 13C NMR spectroscopy is a vital tool for determining the monomer sequence distribution, identifying triads such as maleic anhydride-styrene-maleic anhydride (MSM), styrene-styrene-maleic anhydride (SSM), and styrene-styrene-styrene (SSS). niscpr.res.inresearchgate.net

Table 1: Examples of SMAnh Copolymers Synthesized via RAFT Polymerization

| Target Mn ( g/mol ) | Resulting Mn ( g/mol ) | Dispersity (Đ) | Styrene:MAnh Ratio | Reference |

| 1,500 | 1,500 | < 1.20 | Varies | rsc.org |

| 3,000 | 3,000 | < 1.20 | Varies | rsc.org |

| 5,000 | 5,000 | < 1.20 | Varies | rsc.org |

| 8,000 | 8,000 | < 1.20 | Varies | rsc.org |

| 15,800 | 15,800 | < 1.20 | Varies | rsc.org |

| Not Specified | ~1,400 - 6,000 (Mw) | 1.1 - 1.6 | 2:1 (periodic) | acs.orgnih.govacs.orguu.nl |

Iterative RAFT for Sequence and Length Control

To overcome the challenges of composition drift and achieve superior control over both copolymer sequence and chain length, an iterative RAFT-mediated polymerization strategy has been developed. memtein.comacs.orgnih.govacs.org This method involves the sequential or consecutive addition of monomers to the reaction. memtein.comacs.org A typical procedure targets a specific, non-alternating comonomer sequence, such as a 2:1 ratio of styrene to maleic anhydride, by performing consecutive additions of 2 equivalents of styrene and 1 equivalent of maleic anhydride per equivalent of the RAFT agent. memtein.com

This iterative approach combines the benefits of RAFT polymerization, which provides a narrow size distribution, with the advantages of a continuous stirred-tank reactor (CSTR) process, which allows for a more uniform comonomer sequence. memtein.com The number of monomer addition cycles dictates the final target molar mass of the copolymer. memtein.comacs.org This method has been successfully used to synthesize a series of well-defined 2:1 (periodic) SMA copolymers with weight-average molecular weights (Mw) ranging from approximately 1.4 to 6 kDa. acs.orgnih.govacs.org

Nitroxide-Mediated Polymerization (NMP) for SMAnh Synthesis

Nitroxide-Mediated Polymerization (NMP) is another key reversible-deactivation radical polymerization (RDRP) technique successfully applied to the synthesis of styrene-maleic anhydride copolymers. researchgate.netcore.ac.ukresearchgate.netacs.org NMP is valued for its simplicity, as it is often thermally initiated without the need for external catalysts or co-initiators that can be problematic with maleic anhydride, such as the metal complexes used in Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.netacs.orgsigmaaldrich.com The copolymerization of styrene and maleic anhydride via NMP can proceed in a controlled or "living" fashion, allowing for the synthesis of polymers with defined macromolecular architectures. cmu.edu

Successful NMP of SMAnh often requires specially designed alkoxyamines and can necessitate high polymerization temperatures, typically around 120-130°C. cmu.eduresearchgate.netgoogle.com For example, using a system of benzoyl peroxide (BPO) and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), the copolymerization proceeds faster and yields higher molecular weight products compared to the homopolymerization of styrene under similar conditions. cmu.edu The molecular weight of the resulting copolymers has been shown to increase linearly with monomer conversion, which is a characteristic of a living polymerization process. cmu.edu

NMP has also been utilized to create one-step poly(styrene-alt-maleic anhydride)-block-polystyrene (P(S-alt-MA)-b-PS) copolymers with highly alternating sequences in the SMAnh block. researchgate.net This is achieved by manipulating the monomer feed composition during the polymerization. researchgate.net The technique provides a pathway to well-defined SMAnh-containing copolymers with dispersity values reported in the range of 1.21 to 1.56. researchgate.net

Synthesis of Block Copolymers Incorporating Styrene-Maleic Anhydride Segments

The synthesis of block copolymers containing a poly(styrene-co-maleic anhydride) (SMAnh) segment is of significant interest for creating materials with unique properties for applications like blend compatibilizers, surface modifiers, and adhesion promoters. cmu.edu Controlled radical polymerization techniques, particularly RAFT and NMP, are instrumental in preparing these advanced architectures. cmu.eduresearchgate.net

Using RAFT, well-defined block copolymers can be synthesized by using a macro-RAFT agent. cmu.edu For example, a commercially available polyolefin can be modified to create a polyolefin-based RAFT agent, which is then used to initiate the copolymerization of styrene and maleic anhydride. cmu.edu This process yields novel poly[(ethylene-co-butylene)-block-(styrene-co-maleic anhydride)] copolymers. cmu.edu Similarly, SMAnh has been incorporated into block copolymers with polystyrene and other segments. cmu.eduresearchgate.net The living nature of these polymerization techniques allows for the sequential addition of different monomers to create multi-block structures. sigmaaldrich.com

Another approach involves a multi-step process where an alternating SMAnh copolymer is first synthesized via photopolymerization. aston.ac.uk This initial polymer, containing photolytically active end-groups (e.g., from a chain transfer agent like carbon tetrabromide), can then act as a macroinitiator for the subsequent polymerization of other monomers, such as acrylamide (B121943) or N,N-dimethylacrylamide, to form SMAnh-b-AM or SMAnh-b-DMA block copolymers. aston.ac.ukresearchgate.net Following polymerization, the anhydride groups are typically hydrolyzed to yield water-soluble block copolymers. aston.ac.uk The synthesis of one-step poly((styrene-alt-maleic anhydride)-b-styrene) has also been achieved using both NMP and RAFT techniques. researchgate.net

Table 2: Examples of Block Copolymers with SMAnh Segments

| Copolymer Structure | Polymerization Method | Reference |

| Poly[(ethylene-co-butylene)-block-(styrene-co-maleic anhydride)] | RAFT | cmu.edu |

| Poly(styrene-alt-maleic anhydride)-block-polystyrene | NMP / RAFT | researchgate.net |

| Styrene maleic anhydride-block-acrylamide (SMAnh-b-AM) | Photopolymerization / Macroinitiation | aston.ac.ukresearchgate.net |

| Styrene maleic anhydride-block-N,N-dimethylacrylamide (SMAnh-b-DMA) | Photopolymerization / Macroinitiation | aston.ac.ukresearchgate.net |

Optimization of Polymerization Conditions and Solvent Systems

The outcome of styrene-maleic anhydride (SMAnh) copolymerization is highly dependent on the reaction conditions, including the choice of solvent, temperature, and monomer feed ratio. google.comaston.ac.uktue.nl The nature of the solvent can significantly influence the apparent reactivity ratios of the monomers, a phenomenon known as the bootstrap effect. tue.nlacs.org

Different solvents have been studied for the synthesis of SMAnh. Common choices include tetrahydrofuran (B95107) (THF), toluene (B28343), butanone (methyl ethyl ketone), and N,N-dimethylformamide (DMF). acs.orgaston.ac.uktue.nl The selection of the solvent can affect the degree of polymerization. dnu.dp.ua For example, studies have determined apparent reactivity ratios for the copolymerization of styrene and maleic anhydride in toluene, butanone, and DMF, showing a pronounced solvent effect. tue.nl In some precipitation polymerization methods, toluene is used, though its toxicity is a concern. google.com The use of organic acid alkyl esters as solvents in simple, controllable reaction systems has also been reported. google.com

Polymerization temperature is another critical parameter. NMP of SMAnh typically requires high temperatures, around 90-130°C. cmu.educmu.edugoogle.com For RAFT polymerization, temperatures can be milder; for instance, a 2:1 periodic SMA copolymer was synthesized via iterative RAFT at 90°C in DMF. acs.org Photopolymerization can be carried out at room temperature. aston.ac.uk The molar ratio of styrene to maleic anhydride in the feed is also crucial, with ratios from 1:1 to 9.7:0.3 being explored to control the copolymer composition. google.comaston.ac.uk The total monomer concentration and the amount of initiator are also key variables that are optimized to control the reaction kinetics and final polymer properties. google.com

Table 3: Optimization of SMAnh Polymerization Conditions

| Polymerization Method | Solvent | Temperature (°C) | Monomer Ratio (St:MAnh) | Initiator/Agent | Reference |

| Iterative RAFT | Dimethylformamide (DMF) | 90 | 2:1 (per addition) | AIBN / BPT | acs.org |

| Photopolymerization | Tetrahydrofuran (THF) | Room Temp. | 1:1 | Irgacure 2959 | aston.ac.uk |

| Free Radical | Toluene | 70 | 1:1 | BPO | mdpi.com |

| NMP | Not specified | 120 | Not specified | Specially designed alkoxyamine | cmu.edu |

| Free Radical | Organic Acid Alkyl Ester | 90-130 | 9.7:0.3 to 5:5 | Not specified | google.com |

Chemical Modification and Derivatization of Styrene Maleic Anhydride Copolymers

Hydrolysis of Anhydride (B1165640) Groups to Form Styrene-Maleic Acid (SMA)

The conversion of the hydrophobic styrene-maleic anhydride (SMAnh) copolymer into its water-soluble, amphiphilic form, styrene-maleic acid (SMA), is a critical primary modification step. uu.nl This hydrolysis reaction transforms the anhydride moieties into dicarboxylic acid units, rendering the polymer functional for applications in aqueous environments. nih.govnih.gov The process is fundamental for leveraging the copolymer's ability to interact with and solubilize lipid membranes, a property of great interest in membrane protein research. uu.nlresearchgate.net

Mechanism of Hydrolysis under Alkaline Aqueous Conditions

The hydrolysis of SMAnh is typically performed in an alkaline aqueous solution. researchgate.net Under these conditions, the anhydride ring is susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻). The reaction mechanism involves the opening of the five-membered anhydride ring to yield two adjacent carboxylic acid groups. nih.gov This conversion from the anhydride to the dicarboxylic acid form is what imparts water solubility to the polymer. nih.govnih.gov The process can be monitored using techniques like IR spectroscopy, which shows the disappearance of the characteristic anhydride C=O stretching peak (around 1775 cm⁻¹) and the appearance of the carboxylic acid C=O stretching peak (around 1705 cm⁻¹). researchgate.net

Factors Influencing Degree of Hydrolysis and Neutralization

The rate and extent of SMAnh hydrolysis are influenced by several key factors. Due to the inherent hydrophobicity of the SMAnh copolymer, the hydrolysis process can be slow. nih.gov The main factors that accelerate this conversion are:

Temperature: Higher temperatures significantly increase the reaction rate. nih.gov Studies have shown that using an autoclave at 125°C can dissolve the polymer and achieve hydrolysis in as little as 30 minutes, whereas reacting at 100°C under reflux takes several hours, and at 80°C, it can take days. uu.nlresearchgate.net This suggests temperature is a more critical factor for efficient hydrolysis than mechanical stirring. researchgate.net

Base Concentration: The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for promoting hydrolysis in an aqueous environment. uu.nlnih.gov The alkaline conditions facilitate the ring-opening reaction. The amount of base added also determines the final pH and the degree of neutralization of the resulting carboxylic acid groups. researchgate.netnih.gov

Particle Size: The physical form of the SMAnh copolymer affects the reaction rate. Using the polymer in a powder form provides a larger surface area for the reaction compared to a granulate form, thus accelerating hydrolysis. uu.nlnih.gov

The table below summarizes the conditions used in different hydrolysis methods.

| Method | Temperature | Time | Stirring | Base | Outcome |

| Reflux | 100 °C | Several hours | Vigorous | NaOH | Complete dissolution and hydrolysis |

| Autoclave | 125 °C | ~30 minutes | None | NaOH | Complete dissolution and hydrolysis |

| Oven | 80 °C | Several days | Constant | NaOH | Slow dissolution and hydrolysis |

Formation of Sodium Salts (Poly(styrene-alt-maleic acid) sodium salt)

Following the hydrolysis of the anhydride groups to form styrene-maleic acid (SMA), the resulting carboxylic acid groups can be neutralized by a base. When sodium hydroxide (NaOH) is used as the base for hydrolysis, it also serves to neutralize the newly formed carboxylic acids, leading directly to the formation of the poly(styrene-alt-maleic acid) sodium salt. nih.govechemi.com This sodium salt is a polyelectrolyte and is readily soluble in water. krackeler.com

The degree of neutralization, controlled by the amount of NaOH added, influences the charge density along the polymer chain and its conformational state in solution. researchgate.net The sodium salt form is often supplied as a solution in water and is used in various industrial applications as a dispersing agent and emulsifier. echemi.com

Grafting and Conjugation Strategies

The reactive anhydride moiety in SMAnh copolymers serves as a versatile anchor point for covalently attaching other molecules, leading to a wide range of functionalized polymers. nih.gov This allows for the tailoring of the copolymer's properties, such as hydrophilicity, biocompatibility, and specific binding capabilities.

Amidation Reactions for Functionalization

Amidation is a common strategy to modify SMAnh copolymers. The anhydride rings readily react with primary amines to form an amide linkage, which can subsequently cyclize to form an imide upon heating. researchgate.net This reaction is a straightforward way to introduce new functional groups onto the polymer backbone. sphinxsai.com

For example, reacting SMAnh with higher aliphatic amines or diamines can produce modified copolymers with altered properties. researchgate.netsapub.org This approach has been used to create novel materials for various purposes, including adsorbents for removing dyes from wastewater. mdpi.com The reaction of SMAnh with polyethyleneimine (PEI), for instance, results in a grafted copolymer with numerous amine groups, significantly enhancing its adsorption capacity for anionic dyes through electrostatic interactions and hydrogen bonding. mdpi.com Similarly, reacting the amino end groups of Polyamide 6 with the anhydride groups of SMA during melt blending leads to the formation of a graft copolymer at the interface, acting as an emulsifier for the blend. researchgate.net

Covalent Attachment of Polyethylene Glycol (PEG) Moieties

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that can be grafted onto the SMAnh backbone to create amphiphilic graft copolymers. researchgate.netelectronicsandbooks.com This process, often referred to as PEGylation, typically involves an esterification reaction between the hydroxyl groups of PEG and the anhydride groups of the SMAnh copolymer. researchgate.netresearchgate.net

The resulting SMA-g-PEG copolymers consist of a hydrophobic SMA backbone and hydrophilic PEG side chains. electronicsandbooks.com This structure makes them effective as surface-modifying agents, for instance, to increase the hydrophilicity and anti-fouling properties of membranes used in water filtration or biomedical applications. researchgate.net The grafting of PEG can be achieved through various methods, including bulk-suspension polymerization, where PEG is grafted onto the in-situ synthesized SMAnh copolymer. nih.gov The properties of the final material, such as its phase transition behavior, are influenced by the grafting rate of PEG. nih.gov

The table below outlines research findings on the grafting of PEG onto SMA.

| Study Focus | Method | Key Finding |

| Surface Modification | Blending LLDPE with SMA, then immersing in PEG400 | PEG400 can be grafted onto the film surface via esterification, greatly improving hydrophilicity. researchgate.net |

| Phase Change Materials | One-step bulk-suspension polymerization | A feasible method to create PEG-based solid-solid phase change materials with a PEG grafting rate of 56.2%. nih.gov |

| Membrane Additives | Esterification of methoxyl PEG (MPEG) onto SMA backbone | The resulting SMA-g-MPEG amphiphilic copolymers increase the hydrophilicity and protein adsorption resistance of polyethersulfone (PES) membranes. researchgate.net |

Incorporation of Other Functional Monomers

The properties of styrene-maleic anhydride copolymers can be further tuned by the incorporation of other functional monomers during polymerization. This approach allows for the synthesis of terpolymers with a predefined composition and functionality.

For instance, the terpolymerization of 2-ethoxyethyl methacrylate (B99206) (2-EOEMA), styrene (B11656) (St), and maleic anhydride (Ma) has been accomplished using benzoyl peroxide as an initiator in an acetone (B3395972) solvent. The resulting terpolymer structure and composition can be determined using techniques like Fourier transform infrared (FTIR) spectroscopy by analyzing the characteristic absorption bands for each monomer unit. researchgate.net

Another strategy involves the synthesis of functionalized α-methyl styrene (AMS) monomers, which are then copolymerized with maleic anhydride. Alkyl and tertiary amine functionalized AMS monomers have been synthesized by coupling 3-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) with primary amines such as hexylamine, octadecylamine, and N,N-dimethylethylenediamine. rsc.org These functionalized AMS monomers can then undergo free radical polymerization with maleic anhydride to produce alternating copolymers. rsc.org This method provides a pathway to dual-functionalized alternating copolymers. rsc.org

The reversible addition-fragmentation chain transfer (RAFT) polymerization technique offers a controlled method for synthesizing functional SMA copolymers. This technique allows for the creation of copolymers with well-defined molecular weights and an alternating structure. core.ac.uk The resulting functional polymer can then serve as a starting material for further derivatization. core.ac.uk For example, a functional SMA copolymer synthesized via RAFT has been used to create other copolymers with potential antiviral activity. core.ac.uk

The table below summarizes the incorporation of various functional monomers into styrene-maleic anhydride copolymers.

| Functional Monomer | Polymerization Method | Resulting Copolymer | Key Features |

| 2-ethoxyethyl methacrylate (2-EOEMA) | Free Radical Polymerization | Terpolymer of 2-EOEMA, Styrene, and Maleic Anhydride | Tunable properties based on monomer composition. researchgate.net |

| Functionalized α-methyl styrene (AMSC6, AMSC18, AMSDMA) | Free Radical Polymerization | Alternating copolymers of functionalized AMS and Maleic Anhydride | Introduction of alkyl and tertiary amine functionalities. rsc.org |

| Styrene and Maleic Anhydride | RAFT Polymerization | Functional Styrene-Maleic Anhydride Copolymer | Well-controlled molecular weight and alternating structure. core.ac.uk |

Imidization of Maleic Anhydride Units to Styrene-Maleimide (SMI)

A significant chemical modification of styrene-maleic anhydride copolymers is the imidization of the maleic anhydride units to form styrene-maleimide (SMI) copolymers. This conversion dramatically enhances the thermal stability of the resulting polymer.

The imidization process can be carried out by reacting the SMA copolymer with ammonia (B1221849) or a primary amine. acs.orggoogle.com This reaction converts the anhydride moiety into an imide group. The reaction can be performed in the solid state with gas-phase ammonia, followed by heating under a vacuum to complete the conversion. acs.org This method can be advantageous over polymerizing styrene with maleimide (B117702) monomers directly, as it avoids potential side reactions and the need for monomer purification. acs.org Another approach involves using a supercritical fluid for the imidization-extrusion of SMA copolymers, which can be performed at lower temperatures and facilitates the removal of residual amines and by-products. google.com This process can yield SMI copolymers with excellent optical, thermal, and mechanical properties. google.com

The degree of imidization can be controlled and monitored using various analytical techniques, including FTIR, 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. rsc.org The conversion of maleic anhydride to imide results in significant changes in the polymer's properties. For example, SMI microspheres have demonstrated superior thermal properties compared to their SMA counterparts, with increased glass transition and decomposition temperatures. rsc.org The solubility of the copolymer is also altered; for instance, N-methyl SMI and N-ethyl SMI are soluble in acetone, while NH3-SMI is soluble in a mixture of acetone and water due to hydrogen bonding. rsc.org

The imidization reaction can be influenced by the type of amine used. For example, reacting SMA with 4-aminomethylbenzene sulfonamide in the presence of co-catalysts can introduce sulfonamide functionalities into the SMI copolymer. core.ac.uk

The table below presents research findings on the imidization of SMA to SMI.

| Imidization Method | Reactant | Key Findings | Reference |

| Gas-phase reaction | Ammonia | Increased heat resistance proportional to the maleimide content. acs.org | acs.org |

| Supercritical fluid extrusion | Ammonia or primary amine | Lower reaction temperature and easy removal of by-products, leading to excellent optical, thermal, and mechanical properties. google.com | google.com |

| Solvent-free reaction with gaseous amine | Gaseous amine | SMI microspheres retain the morphology of SMA microspheres with superior thermal properties. rsc.org | rsc.org |

| Reaction with functional amine | 4-aminomethylbenzene sulfonamide | Synthesis of SMI copolymer with sulfonamide functionality. core.ac.uk | core.ac.uk |

Advanced Spectroscopic and Microscopic Characterization of Poly Styrene Alt Maleic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of poly(styrene-alt-maleic acid) and its precursor, poly(styrene-alt-maleic anhydride). These techniques provide insights into the polymer's composition, monomer sequence, functional groups, and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, 2D-NMR, Solid-State NMR) for Compositional and Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the composition and microstructure of poly(styrene-alt-maleic acid) (SMA) and its anhydride (B1165640) precursor (SMAnh).

¹H-NMR Spectroscopy is routinely used to confirm the alternating structure of the copolymer and to determine the monomer conversion during polymerization. acs.orgaston.ac.uk In the ¹H-NMR spectrum of poly(styrene-alt-maleic anhydride), the aromatic protons of the styrene (B11656) units typically appear in the range of 6.2–7.5 ppm, while the aliphatic protons of the polymer backbone are observed between 2.0 and 3.5 ppm. researchgate.net The ratio of the integrated peak areas of the aromatic and aliphatic protons can be used to confirm the 1:1 alternating nature of the copolymer. aston.ac.uk For hydrolyzed SMA, the disappearance of the anhydride proton signals and the appearance of signals corresponding to the carboxylic acid protons confirm the successful hydrolysis.

¹³C-NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides detailed information about the copolymer's microstructure, particularly the sequence distribution of the monomer units. researchgate.netacs.org The chemical shifts of the quaternary carbon of the styrene unit are sensitive to the surrounding monomer sequences (triads). researchgate.net For instance, specific chemical shift ranges can be assigned to styrene-maleic anhydride-styrene (SMS), styrene-styrene-styrene (SSS), and maleic anhydride-styrene-styrene (MSS) triads. researchgate.net In highly alternating copolymers, the spectrum is dominated by the SMS peak, confirming the alternating microstructure. researchgate.net

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the assignment of complex spectra and provide unambiguous confirmation of the copolymer's structure by showing correlations between connected protons and carbons.

Solid-State NMR is particularly useful for characterizing the structure and dynamics of SMA in solid formulations or when interacting with other components, such as lipids in nanodiscs. nih.govmdpi.com It can provide information on the conformation and mobility of the polymer chains in the solid state.

Table 1: Typical ¹H-NMR Chemical Shifts for Poly(styrene-alt-maleic anhydride) in DMSO-d₆ researchgate.net

| Chemical Shift (ppm) | Assignment |

| 6.2 - 7.5 | Aromatic protons of styrene |

| 2.0 - 3.5 | Aliphatic protons of the polymer backbone |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the conversion of poly(styrene-alt-maleic anhydride) (SMAnh) to poly(styrene-alt-maleic acid) (SMA). acs.orgresearchgate.net

The FTIR spectrum of SMAnh exhibits characteristic strong absorption bands for the anhydride carbonyl groups. researchgate.net Specifically, two distinct peaks are observed due to symmetric and asymmetric stretching of the C=O bonds in the cyclic anhydride, typically appearing around 1857 cm⁻¹ and 1783 cm⁻¹. researchgate.net The spectrum also shows absorption bands corresponding to the aromatic C=C stretching (1450-1500 cm⁻¹) and C-H bending (650-780 cm⁻¹) of the styrene units. researchgate.net

Upon hydrolysis to SMA, the characteristic anhydride carbonyl peaks disappear and are replaced by a broad absorption band for the carboxylic acid O-H stretching, usually in the region of 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretching band for the carboxylic acid at approximately 1710 cm⁻¹. The presence of the carboxylate salt is indicated by strong asymmetric and symmetric stretching bands. The successful hydrolysis is confirmed by the disappearance of the anhydride peaks and the appearance of the carboxylic acid and carboxylate bands. researchgate.net

Table 2: Key FTIR Absorption Bands for SMAnh and SMA researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Copolymer |

| ~1857 and ~1783 | Anhydride C=O stretching | SMAnh |

| 1450-1500 | Aromatic C=C stretching | SMAnh, SMA |

| 650-780 | Aromatic C-H bending | SMAnh, SMA |

| 2500-3300 | Carboxylic acid O-H stretching | SMA |

| ~1710 | Carboxylic acid C=O stretching | SMA |

Raman Spectroscopy in Polymer Characterization

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the characterization of poly(styrene-alt-maleic acid) systems. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Raman spectroscopy can be used to quantify the degree of imidization when maleic anhydride is reacted with amines and to study the distribution of different chemical components on surfaces. researchgate.net The Raman spectra can provide information on the styrene and imide concentrations, as well as their conformations and interactions with other components like fillers or cellulose. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Adsorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of poly(styrene-alt-maleic acid) and to study its adsorption behavior. acs.org The styrene units in the copolymer exhibit characteristic UV absorbance due to the π-π* transitions of the aromatic rings, typically around 260 nm. researchgate.net This absorbance can be used to quantify the concentration of the polymer in solution.

UV-Vis spectroscopy is also valuable for studying the formation of SMA-lipid particles (SMALPs) or the encapsulation of hydrophobic drugs. nih.gov For instance, the change in the absorption spectrum of a photosensitizer upon encapsulation in SMA micelles can provide information about the encapsulation process and the environment of the drug within the micelle. nih.gov Furthermore, UV-Vis spectroscopy can be used in conjunction with other techniques to monitor the stability of these systems. nih.gov

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity) of poly(styrene-alt-maleic acid) copolymers, which are critical parameters influencing their physical and biological properties.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(styrene-alt-maleic acid) and its anhydride precursor. acs.orgacs.org

The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. acs.org

The choice of eluent is crucial for accurate SEC analysis. For poly(styrene-alt-maleic anhydride), solvents like tetrahydrofuran (B95107) (THF) are commonly used. acs.org For the hydrolyzed poly(styrene-alt-maleic acid), aqueous buffers or organic solvents with additives like lithium bromide are often employed to prevent interactions between the polymer and the stationary phase. acs.org The PDI of commercially available SMA copolymers is typically in the range of 2.0–2.5, which is characteristic of free radical polymerization. nih.gov

Table 3: Typical SEC/GPC Parameters for Poly(styrene-alt-maleic acid) Analysis

| Parameter | Value/Description |

| Typical Mn | Varies depending on synthesis conditions |

| Typical Mw | Varies; often in the range of 7.5–10 kDa for membrane applications nih.gov |

| Polydispersity Index (PDI) | Typically 2.0 - 2.5 nih.gov |

| Common Eluents | THF (for SMAnh), Aqueous buffers, DMF with LiBr (for SMA) acs.org |

| Common Calibration Standards | Polystyrene, Poly(methyl methacrylate) acs.org |

Light Scattering and X-ray Scattering for Solution and Nanoparticle Characterization

The behavior of poly(styrene-alt-maleic acid) (SMA) in solution and the characteristics of the nanoparticles it forms are crucial for its applications. Light scattering and X-ray scattering techniques are powerful tools for elucidating these properties.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size and size distribution (polydispersity) of nanoparticles and macromolecules in solution. wyatt.comwyatt.com It measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. wyatt.comnist.gov The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation. wyatt.comnist.gov

In the context of SMA systems, DLS is instrumental in characterizing the size of self-assembled structures like micelles and nanodiscs. For instance, SMA micelles of photosensitizers have been shown to have mean particle sizes ranging from approximately 18.7 nm to 27.5 nm in phosphate (B84403) buffer. nih.gov The environment can influence the measured size, with larger particle sizes observed in deionized water compared to buffer solutions. nih.gov

The polydispersity index (PDI) obtained from DLS provides a measure of the broadness of the size distribution. nih.gov A lower PDI value indicates a more monodisperse system. For example, SMA-Epi micelles have been reported with PDI values of 0.26 and 0.32 for different drug loadings. nih.gov

It's important to note that DLS measures the hydrodynamic diameter, which includes the core particle and any solvated layers on its surface. Therefore, the size determined by DLS can differ from that measured by other techniques like transmission electron microscopy (TEM), which visualizes the dry state of the particles. researchgate.net

Table 1: DLS Data for Various SMA-based Nanoparticles

| SMA System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| cSMA-RB Micelles in Buffer | 18.7 | Not Reported | nih.gov |

| cSMA-MB Micelles in Buffer | 25.7 | Not Reported | nih.gov |

| buSMA-RB Micelles in Buffer | 23.5 | Not Reported | nih.gov |

| buSMA-MB Micelles in Buffer | 27.5 | Not Reported | nih.gov |

| 7.5% SMA-Epi Micelles | 21.53 ± 4.22 | 0.26 ± 0.03 | nih.gov |

| 18% SMA-Epi Micelles | 80.82 ± 10.10 | 0.32 ± 0.06 | nih.gov |

| Imidized PSMA Nanoparticles | 115 ± 5 | Not Reported | researchgate.net |

| SMA@mTHPC Micelles | 98 | Not Reported | nih.gov |

Multi-Angle Light Scattering (MALS) is a powerful technique for determining the absolute molar mass of macromolecules in solution, without the need for column calibration with standards. amazonaws.comwikipedia.orgwyatt.com When coupled with a size-exclusion chromatography (SEC) system (SEC-MALS), it can provide the molar mass distribution of a polymer sample. wyatt.comwyatt.com MALS measures the intensity of scattered light at multiple angles simultaneously. wikipedia.org The intensity of the scattered light is directly proportional to the molar mass and concentration of the sample. amazonaws.com By extrapolating the scattered light intensity to zero angle, the absolute weight-average molar mass (Mw) can be determined. amazonaws.com

For poly(styrene-alt-maleic anhydride) (PSMA) and its derivatives, MALS is crucial for accurate molecular weight characterization, as these copolymers can have broad molecular weight distributions (high polydispersity index, PDI). nih.govnih.gov Commercial SMA copolymers synthesized by conventional radical polymerization often exhibit a PDI in the range of 2.0–2.5. nih.govnih.gov MALS analysis can overcome the limitations of conventional GPC, which relies on calibration curves that may not be accurate for copolymers with different compositions or architectures compared to the standards. wyatt.com

Research has utilized MALS to characterize SMA copolymers with varying styrene-to-maleic anhydride ratios and to study their self-assembly into nanodiscs. acs.orgmemtein.com For instance, the molecular weight of RAFT-synthesized SMA has been precisely determined using MALS, which is essential for understanding its influence on the size of the resulting nanodiscs. memtein.com

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about nanoscale objects, typically in the size range of a few nanometers up to several hundred nanometers. xenocs.comuni-bayreuth.de It is particularly useful for analyzing the shape, size, and internal structure of nanoparticles and macromolecular assemblies in solution. uni-bayreuth.deosti.gov

In the study of SMA systems, SAXS has been employed to investigate the shape and size of SMA polymer aggregates in solution under various conditions, such as pH, ionic strength, and temperature. osti.gov These studies have revealed that SMA supramolecular aggregates can exhibit prolate ellipsoidal geometry. osti.gov SAXS is also instrumental in elucidating the formation pathway of SMA lipid particles (SMALPs), also known as nanodiscs. researchgate.net It allows for in-situ observation of the nanostructural changes as the SMA copolymer interacts with lipid vesicles, leading to the formation of nanodiscs. researchgate.net

SAXS analysis can provide detailed information about the dimensions of these nanodiscs, including the thickness of the polymer rim surrounding the lipid bilayer. mdpi.com For example, SAXS measurements have indicated rim thicknesses for SMA-based nanodiscs in the range of 0.6–1.8 nm, depending on the specific SMA modification. mdpi.com This technique is a valuable tool for understanding the molecular interactions that govern the self-assembly of SMA copolymers into functional nanostructures. xenocs.comresearchgate.net

Advanced Imaging Techniques for Morphological and Surface Analysis

Visualizing the morphology and surface features of poly(styrene-alt-maleic acid) systems at the nanoscale is critical for understanding their structure-property relationships. Advanced microscopy techniques provide direct imaging of these materials.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal and external morphology of nanoparticles. mdpi.com A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. acs.org

TEM has been extensively used to visualize the size and shape of SMA-based nanoparticles. For example, TEM images have confirmed the spherical morphology of imidized poly(styrene-co-maleic anhydride) nanoparticles, with average diameters around 95 ± 10 nm. researchgate.net In another study, the mean diameter of 7.5% SMA-Epi micelles was determined by TEM to be 27.5 ± 1.31 nm, which was in good agreement with DLS results. nih.gov

TEM can also reveal changes in morphology under different conditions. For instance, the shape of poly(styrene-alt-maleic anhydride) aggregates has been observed to change from short-shuttle to long-rod as the pH of the latex increases from 3 to 7. researchgate.net Furthermore, TEM has been used to visualize the formation of SMA lipid particles (SMALPs) on a substrate, providing a direct method to characterize these nanodiscs without solution-based preparation. memtein.com

Table 2: TEM Data for Various SMA-based Nanoparticles

| SMA System | Morphology | Size (nm) | Reference |

| Imidized PSMA Nanoparticles | Spherical | 95 ± 10 (average diameter) | researchgate.net |

| 7.5% SMA-Epi Micelles | Not specified | 27.5 ± 1.31 (mean diameter) | nih.gov |

| PSMA@Ag Core-Shell Microspheres | Core-shell | 190, 225, 250 (diameters) | nih.gov |

| Poly(styrene-alt-maleic anhydride) Aggregates (pH 3-7) | Short-shuttle to long-rod | Not specified | researchgate.net |

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. researchgate.net

SEM is particularly useful for examining the surface features of materials. In the context of poly(styrene-co-maleic anhydride) (SMA), SEM has been used to study the morphology of films deposited from solution. These studies have shown that the film morphology is influenced by factors such as the molecular weight of the copolymer and the concentration of maleic anhydride. mdpi.com For instance, at a constant maleic anhydride content, lower molecular weight SMA tends to form spherical structures, while higher molecular weight SMA forms fibrous morphologies. mdpi.com

SEM has also been employed to characterize more complex structures, such as poly(styrene-co-maleic anhydride)@Ag (PSMA@Ag) core-shell microspheres. nih.govresearchgate.net SEM images have confirmed the monodispersity of these spheres and the ordered array of the resulting photonic crystal films. nih.gov Additionally, SEM has been used to study the surface morphology of magnetic nanoparticles based on a melamine (B1676169) cross-linked polystyrene-alt-maleic anhydride copolymer, revealing an uneven surface with spherical shapes and pores that could be beneficial for drug encapsulation. nih.gov

Atomic Force Microscopy (AFM) for Surface Properties and Nanoscale Features

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography and nanoscale features of polymeric materials without the need for extensive sample preparation like staining or metal coating. azonano.com In tapping mode, the AFM probe intermittently contacts the sample surface, allowing for the visualization of delicate structures. nih.gov Phase imaging, a feature of tapping mode AFM, is particularly useful as it detects variations in viscoelasticity and adhesion across the sample, providing insights into the distribution of different components in a polymer blend or the morphology of a copolymer. nih.gov

For poly(styrene-alt-maleic acid) (PSMA) and related copolymers, AFM has been instrumental in characterizing their surface morphology at the nanoscale. nih.gov Studies have shown that the morphology of PSMA films can be influenced by factors such as the maleic anhydride (MA) content and molecular weight. For instance, dip-coated films from acetone (B3395972) solutions have shown the formation of polymer spheres, with the diameter of these spheres decreasing as the amount of MA increases. researchgate.net At higher molecular weights, long, fibrous structures have been observed. researchgate.net

When used in conjunction with other techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), AFM can provide a more complete picture of the surface. For example, in a study of a BA-C8/6FBA-C8 polymer blend, AFM height images were correlated with ToF-SIMS chemical maps to visualize the distribution of the fluorine-containing component on the surface. mdpi.com This combined approach allows for the direct correlation of topographical features with chemical composition. The resolution of AFM can reach the molecular scale, enabling the imaging of single polymer strands and the ordered domains within semicrystalline polymers. azonano.com

Secondary Ion Mass Spectrometry (SIMS) for Chemical Surface and 3D Analysis

Secondary Ion Mass Spectrometry (SIMS), particularly in its Time-of-Flight (ToF-SIMS) configuration, is a highly sensitive surface analytical technique capable of detecting both atomic and molecular ions from the outermost layers of a material. svc.orgcapes.gov.br This makes it exceptionally well-suited for the chemical characterization of polymer surfaces, including poly(styrene-alt-maleic acid) (PSMA) systems. mdpi.com ToF-SIMS offers high mass resolution, which is crucial for distinguishing between isobaric ions—those with the same nominal mass but different elemental compositions. mdpi.com

One of the key strengths of ToF-SIMS is its imaging capability. By scanning a finely focused primary ion beam across the sample, chemical maps can be generated, revealing the lateral distribution of different chemical species on the surface. svc.org This has been effectively used to study the surface morphology of polymer blends. For instance, in blends of poly(styrene-co-4-vinylphenol) and poly(styrene-co-4-vinylpyridine), ToF-SIMS, in conjunction with X-ray Photoelectron Spectroscopy (XPS), has been used to investigate the effects of hydrogen bonding on surface composition. mdpi.com

Furthermore, ToF-SIMS can be employed for 3D chemical analysis through depth profiling. svc.org This involves using an ion beam to controllably sputter away the sample surface while acquiring mass spectra from the newly exposed layers. This allows for the reconstruction of a three-dimensional chemical image of the near-surface region, providing valuable information about the structure of interfaces between different layers. svc.org This capability is particularly useful for analyzing the structure of functionalized surfaces and coatings. svc.org

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of polymeric materials. For poly(styrene-alt-maleic acid) (PSMA) and its precursor, poly(styrene-co-maleic anhydride) (SMA), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most commonly employed methods. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is primarily used to determine the thermal stability and degradation profile of polymers. researchgate.netyoutube.com For SMA copolymers, TGA studies have revealed that their thermal stability can vary depending on their molecular structure. researchgate.net Generally, the thermal degradation of SMA copolymers occurs in multiple stages. researchgate.netresearchgate.net The initial degradation step, occurring up to approximately 350°C, is influenced by the molecular weight and maleic anhydride (MA) content. researchgate.net For instance, some studies have shown that thermal degradation can begin around 200°C, which is consistent with the degradation of certain functional moieties, and accelerates at higher temperatures as the main polymer chains begin to break down. researchgate.net

TGA is also a valuable tool for quantifying the composition of polymer blends and composites. youtube.com By observing the distinct degradation temperatures of different components, their relative amounts can be determined. In the context of PSMA-based materials, TGA has been used to evaluate the effect of additives and modifications on thermal properties. semanticscholar.org For example, in blends of poly(butylene succinate-co-terephthalate) (PBST) and polylactic acid (PLA) compatibilized with PSMA, TGA was used to assess the thermal stability of the resulting blends. semanticscholar.org The temperature at 5% weight loss (T5%) and the temperature at 50% weight loss (T50%) are common metrics used to compare the thermal stability of different formulations. semanticscholar.org

The table below presents TGA data for neat PLA, neat PBST, and their blends with varying amounts of PSMA, illustrating the effect of the compatibilizer on thermal stability. semanticscholar.org

| Material | T5% (°C) | T50% (°C) |

| Neat PLA | 331.2 | 367.4 |

| Neat PBST | 379.5 | 419.2 |

T5% and T50% represent the temperatures at which 5% and 50% weight loss occurs, respectively.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. thermalsupport.com It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. The glass transition is a critical characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com

For poly(styrene-co-maleic anhydride) (SMA) copolymers, the glass transition temperature is significantly influenced by the maleic anhydride (MA) content. researchgate.netresearchgate.net DSC studies have shown a clear trend of increasing Tg with higher MA content. For example, in one study, the Tg increased from 147.5°C to 175.8°C as the MA content increased from 22 to 34 mol%. researchgate.net In contrast, the molecular weight of high-molecular-weight SMA copolymers was found to have a less pronounced effect on Tg. researchgate.net The solvent used for film casting can also slightly influence the Tg, with some studies reporting a slight increase in Tg for solvent-cast films compared to the bulk polymer, suggesting that additional interactions may constrain the mobility of the polymer chains. researchgate.net

The following table summarizes the glass transition temperatures of different SMA grades with varying MA content, as determined by DSC. researchgate.net

| SMA Grade | MA Content (mol%) | Tg (°C) |

| SMA-4 | 22 | 147.5 |

| SMA-1 | - | 158.3 |

| SMA-5 | - | - |

| SMA-6 | 34 | 175.8 |

Note: Specific MA content for SMA-1 and SMA-5 were not provided in the source.

DSC is also a valuable tool for studying the miscibility of polymer blends containing SMA. researchgate.net In miscible blends, a single glass transition temperature is typically observed, while immiscible blends show two distinct Tgs corresponding to the individual components. researchgate.net

Rheological and Electrophoretic Characterization

The flow behavior and electrical properties of poly(styrene-alt-maleic acid) (PSMA) solutions are critical for many of their applications, from industrial coatings to their use in biological systems. Rheological and electrophoretic techniques provide essential insights into these properties.

The rheological properties of polymer solutions are highly sensitive to their molecular structure, concentration, and interactions with the solvent. scirp.org For poly(styrene-alt-maleic acid) (PSMA) and its precursor, poly(styrene-co-maleic anhydride) (SMA), solution rheology provides valuable information about their behavior in different environments. acs.orgnih.gov

Viscometric studies of PSMA in aqueous solutions have been used to investigate this pH-dependent behavior. capes.gov.br The viscosity of these solutions is influenced by the degree of ionization of the carboxylic acid groups. capes.gov.br Rheological measurements, such as the determination of complex viscosity and rheological moduli (storage modulus G' and loss modulus G''), can provide more detailed information about the viscoelastic properties of these solutions. anton-paar.com For instance, in blends of SMA with other polymers, rheological measurements have been used to determine phase separation temperatures, which are marked by changes in the elastic modulus and a peak in the loss tangent (tan δ). researchgate.net Furthermore, rheological studies have shown that blends containing PSMA often exhibit shear-thinning behavior, where the apparent viscosity decreases with an increasing shear rate, which is characteristic of pseudoplastic non-Newtonian fluids. semanticscholar.org

The table below shows the non-Newtonian index of PBST/PLA blends with varying amounts of PSMA at different temperatures, indicating the degree of deviation from Newtonian fluid behavior. semanticscholar.org A smaller index signifies a more pronounced shear-thinning effect. semanticscholar.org

| Temperature (°C) | 0 wt% PSMA | 1 wt% PSMA | 2 wt% PSMA | 3 wt% PSMA | 4 wt% PSMA |

| 180 | 0.654 | 0.589 | 0.551 | 0.536 | 0.562 |

| 190 | 0.697 | 0.612 | 0.578 | 0.564 | 0.589 |

| 200 | 0.732 | 0.645 | 0.601 | 0.588 | 0.613 |

Zeta Potential Measurements for Surface Charge and Stability

Zeta potential is a critical parameter for understanding the surface charge and predicting the colloidal stability of Poly(Styrene-alt-Maleic Acid) (PSMA) systems in aqueous environments. It measures the magnitude of the electrostatic potential at the slipping plane, which separates the mobile fluid from the fluid that remains attached to the particle surface. A high absolute zeta potential value (typically > ±30 mV) indicates significant electrostatic repulsion between particles, leading to enhanced stability and resistance to aggregation.

In the context of PSMA, the carboxyl groups originating from the maleic acid monomer are the primary source of surface charge. The degree of ionization of these acidic groups is highly dependent on the pH of the surrounding medium. At pH values above the acid dissociation constant (pKa) of the carboxyl groups, they become deprotonated, conferring a negative charge to the polymer and resulting in a negative zeta potential.

Research on micelles formed from Poly(styrene-co-maleic acid) (SMA) derivatives demonstrates the influence of chemical modification on surface charge. For instance, micelles of a conventional SMA copolymer (cSMA-PS) exhibit a highly negative zeta potential, typically in the range of -43.0 to -50.0 mV. nih.gov This strong negative charge is attributed to the abundant free carboxyl groups on the micelle surface. In contrast, when a portion of these carboxyl groups are chemically modified, for example through butylation (buSMA-PS), the negative surface charge is substantially reduced. This modification results in a lower average zeta potential, ranging from -20 to -25 mV, due to the loss of a significant number of ionizable carboxyl groups. nih.gov

The pH-responsive nature of PSMA also directly impacts its zeta potential and, consequently, the stability of membranes prepared from it. Investigations into PSMA nanofiltration membranes show stable performance in acidic to neutral pH ranges (pH 2.5 to 6.5). mdpi.com Within this range, the retention of divalent ions is pH-dependent, reflecting changes in the surface charge of the membrane. mdpi.com However, at higher pH values (pH 8-10), severe swelling can occur, indicating a significant increase in electrostatic repulsion between the polymer chains, which can compromise the structural integrity of the membrane. mdpi.com

The following table summarizes representative zeta potential values for different PSMA-based systems.

Table 1: Zeta Potential of Poly(Styrene-alt-Maleic Acid) Systems

| System | Zeta Potential (mV) | Remarks |

|---|---|---|

| cSMA-PS Micelles | -43.0 to -50.0 | High negative charge from unmodified carboxyl groups. nih.gov |

Electrochemical Performance Characterization

Studies on thermoset polymer films derived from styrene-maleic anhydride (SMA) copolymers coupled with triarylamine moieties have shown that modifying the polymer matrix can enhance electrochemical performance. acs.orgntu.edu.tw One effective strategy is an ionization approach, where the polyamic acid precursor is treated with a base like triethylamine. acs.org This creates carboxylate/triethylammonium complexes within the polymer matrix, which facilitates more efficient ion transport during redox processes. acs.org

This ionization, combined with strategies to enlarge the distance between polymer chains, leads to synergistic effects that improve the diffusion dynamics of electrolyte counterions within the polymer matrix. acs.orgntu.edu.tw This results in a significant increase in the diffusion rate of the counterion and enhanced ionic conductivity. acs.org For example, an ionized cross-linking film (iS3Ph) showed a higher ionic conductivity (6.78 × 10⁻⁷ S cm⁻¹) compared to its non-ionized counterpart (S3Ph, 6.51 × 10⁻⁷ S cm⁻¹). acs.orgntu.edu.tw Similarly, another ionized film, iS5Ph, exhibited a higher ionic conductivity (8.26 × 10⁻⁷ S cm⁻¹) than the non-ionized S5Ph version (7.44 × 10⁻⁷ S cm⁻¹). acs.org

These improvements in ionic transport translate directly to better performance in electrochromic devices, which exhibit faster switching speeds and higher coloration efficiency. acs.orgntu.edu.tw The enhanced electrochemical properties are crucial for developing high-performance materials for applications such as smart displays and energy systems. acs.org

The table below presents data on the ionic conductivity of different SMA-based polymer films.

Table 2: Ionic Conductivity of Modified Styrene-Maleic Anhydride Copolymer Films

| Polymer Film | Ionic Conductivity (S cm⁻¹) | Remarks |

|---|---|---|

| L3Ph | 6.27 × 10⁻⁷ | Triphenylamine-based linear type polyimide. acs.org |

| S3Ph | 6.51 × 10⁻⁷ | Imide-type cross-linking polymer. acs.orgntu.edu.tw |

| iS3Ph | 6.78 × 10⁻⁷ | Ionized version of S3Ph, showing increased conductivity. acs.orgntu.edu.tw |

| S5Ph | 7.44 × 10⁻⁷ | Imide-type cross-linking polymer with larger interchain distance. acs.org |

Solution Behavior and Self Assembly Phenomena of Poly Styrene Alt Maleic Acid Polyelectrolytes

Polyelectrolyte Characteristics in Aqueous Environments

The ionization state of the carboxylic acid groups on the maleic acid units is highly dependent on the solution's pH. nih.govmdpi.com The two carboxyl groups within a single maleic acid unit possess different dissociation constants (pKa values). nih.gov At low pH, the carboxylic acid groups are protonated and thus uncharged, leading to the dominance of hydrophobic interactions between the styrene (B11656) groups. This causes the polymer to adopt a compact, globular conformation to minimize the unfavorable contact between the hydrophobic styrene and water. acs.orgnih.gov

As the pH increases, the carboxylic acid groups begin to deprotonate, becoming negatively charged carboxylates. mdpi.com This process introduces electrostatic repulsion between adjacent ionized groups along the polymer backbone. acs.org The increasing intramolecular repulsion forces the polymer chain to overcome the hydrophobic attractions and adopt a more open and extended conformation. acs.orgnih.gov Molecular dynamics studies have confirmed that PSMA derivatives exhibit a compact structure at an acidic pH of 4.0 and transition to a more extended structure at a neutral pH of 7.0. nih.gov For many applications, a pH range of 7 to 8 is utilized, where the polymer exists in a random coil conformation, achieving an optimal balance between hydrophobic and electrostatic effects for interacting with other molecules, such as lipid membranes. nih.gov

The transition from a compact to an extended state is not always linear and can be influenced by the specific copolymer composition and the presence of other solutes. This pH-responsive behavior is a hallmark of PSMA and is fundamental to its application in various fields.

Table 1: Effect of pH on PSMA Conformation and Properties

| pH Range | Ionization State of Maleic Acid | Dominant Interaction | Polymer Conformation |

| Low pH (e.g., < 4.0) | Protonated (COOH), uncharged | Hydrophobic | Compact, globular |

| Neutral to High pH (e.g., > 6.0) | Deprotonated (COO⁻), negatively charged | Electrostatic Repulsion | Extended, random coil |

Electrostatic repulsion between the negatively charged carboxylate groups is the primary driver for the chain expansion observed at higher pH values. acs.org The extent of this expansion is mediated by the presence and concentration of counterions in the solution. The addition of salt screens the electrostatic repulsions between the carboxylate groups, which can lead to a more compact conformation. For instance, studies on PSMA modified with amino acids showed that the specific viscosity decreased as salt concentration increased, indicating a transition to a more compact structure due to this screening effect. nih.gov

In the presence of multivalent counterions, such as Mg²⁺ and Ca²⁺, more complex interactions occur. These divalent cations can act as bridges, chelating with the carboxylate functional groups. nih.gov This chelation can neutralize the polymer's charge and significantly reduce electrostatic repulsion, leading to the collapse of the polymer chain and, at certain concentrations, precipitation. nih.gov This strong interaction with divalent cations highlights the crucial role of electrostatic forces and counterion binding in modulating the solubility and structure of PSMA in aqueous environments.

PSMA demonstrates significant conformational flexibility, transitioning between different structural states in response to changes in its chemical environment. The most prominent stimuli are pH and ionic strength (salinity).

The pH-induced transition from a compact globule to an extended coil is a primary example of its responsive nature. mdpi.comnih.gov This transition is reversible and allows for dynamic control over the polymer's hydrodynamic volume and surface activity. For example, PSMA derivatives exhibit greater surface-active character at neutral pH compared to acidic pH due to the uncoiling of the polymer chain, which exposes more of both the hydrophobic styrene and hydrophilic carboxylate groups to the interface. nih.gov

Salinity also triggers conformational changes. Increasing the ionic strength of the solution screens the electrostatic repulsions along the polymer backbone, causing the extended chains to become more compact. nih.gov In the context of self-assembled structures like micelles, adding salt can cause the micelles to shrink. nih.gov At sufficiently high salt concentrations (e.g., exceeding 0.1 M), this can even lead to the flocculation of the shrunken micelles. nih.gov This sensitivity to ionic strength is a key characteristic of polyelectrolytes and is critical for understanding and controlling the behavior of PSMA in physiological or high-salt conditions.

Mechanisms of Self-Assembly in Aqueous Solutions

The amphiphilic nature of PSMA, possessing both hydrophobic styrene and hydrophilic maleic acid units, drives its self-assembly into organized nanoscale structures in aqueous media. nih.gov This process is a strategy to minimize the energetically unfavorable interactions between the hydrophobic segments and water.

In an aqueous solution, PSMA copolymers self-assemble to form polymeric micelles. nih.gov These structures consist of a core composed of the hydrophobic styrene blocks, shielded from the water by a corona of the hydrophilic, ionized maleic acid blocks. nih.gov The formation of these core-shell structures is a spontaneous process driven by the minimization of free energy.

The morphology of these micelles can vary. While often spherical, other shapes such as wormlike or rod-like structures have been observed. The final morphology is influenced by factors like pH, ionic strength, and copolymer concentration. For instance, one study using radiation-induced emulsion polymerization found that as the pH of a PSMA latex increased from 3 to 7, the shape of the aggregates changed from short-shuttle forms to long-rod structures. researchgate.net However, upon increasing the pH further to 10, the rod-like aggregates disappeared, indicating that the specific charge density and chain linearity at pH 7 were crucial for inducing this specific morphology. researchgate.net

The size of these self-assembled micelles typically falls within the nanometer range. Dynamic light scattering has shown mean particle sizes of 18–30 nm for certain PSMA micelles, depending on the specific type of PSMA and the molecules encapsulated within them. nih.gov The structure of these micelles is not static; they can swell with increasing pH as electrostatic repulsion in the corona increases, and they can shrink with the addition of salt. nih.gov At a pH above approximately 6.5, dissociation of the micelles can occur. nih.gov

Table 2: Influence of Environmental Factors on PSMA Micelle Structure

| Factor | Observation | Consequence | Reference(s) |

| Increasing pH (e.g., 2 to 6) | Increased ionization of maleic acid | Swelling of micelles | nih.gov |

| Increasing pH (e.g., to 7) | Increased chain linearity | Transition from spherical to rod-like aggregates | researchgate.net |

| Increasing Salinity | Screening of electrostatic charges | Shrinking of micelles, potential flocculation at high concentrations (>0.1 M) | nih.gov |

PSMA can form more complex micellar structures through electrostatic interactions with oppositely charged species. When PSMA interacts with divalent metal cations like Ca²⁺ or Mg²⁺, it can form hybrid polyionic complexes. nih.gov These interactions are driven by the chelation of the metal ions by the carboxylate groups of the maleic acid units. nih.gov

The formation of these complexes directs the polymer to adopt a collapsed coil conformation and can lead to self-assembly into micellar structures. acs.org For example, a block copolymer containing PSMA was shown to form micelles with average hydrodynamic diameters of around 24 nm when complexed with Mg²⁺. nih.gov These structures, often referred to as polyion complex micelles (PICMs), are stabilized by the electrostatic cross-linking provided by the multivalent counterions.

This complexation is highly sensitive to the concentration of the divalent cations. While low concentrations can induce the formation of stable complex micelles, higher concentrations can lead to charge neutralization and subsequent precipitation of the polymer. nih.gov The ability to form these complex micelles is significant for applications where the controlled association and dissociation of macromolecular structures are required.